1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine
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Overview
Description
1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an isobutylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-(2-methylpropyl)phenyl with a sulfonyl chloride, followed by the nucleophilic substitution with 4-propylpiperazine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted aromatic rings, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methylpropyl)phenyl]ethanone: This compound is structurally similar but lacks the piperazine ring and sulfonyl group.
1-[4-(2-Methylpropyl)phenyl]sulfonyl-2,3-dihydroindole: This compound features a dihydroindole ring instead of a piperazine ring.
Uniqueness
1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine is unique due to the presence of both the sulfonyl group and the piperazine ring, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H28N2O2S |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]sulfonyl-4-propylpiperazine |
InChI |
InChI=1S/C17H28N2O2S/c1-4-9-18-10-12-19(13-11-18)22(20,21)17-7-5-16(6-8-17)14-15(2)3/h5-8,15H,4,9-14H2,1-3H3 |
InChI Key |
KCSSQGFWCQJBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
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